3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride
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Overview
Description
3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10ClFO3S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom, an isopropoxy group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-isopropoxybenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the isopropoxy group can lead to the formation of corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonyl Fluorides: Formed by reduction reactions
Scientific Research Applications
Chemistry: 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfonyl-containing compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the modification of biomolecules. It can be used to introduce sulfonyl groups into peptides and proteins, thereby altering their properties and functions .
Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. It is used in the production of polymers, dyes, and surfactants .
Mechanism of Action
The mechanism of action of 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonyl derivatives, which can interact with various molecular targets in biological systems .
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their structure and function.
Enzymes: It can inhibit or activate enzymes by covalently modifying their active sites.
Cellular Pathways:
Comparison with Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a fluorine atom and isopropoxy group.
3-Chloro-4-fluorobenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of an isopropoxy group.
Uniqueness: 3-fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H10ClFO3S |
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Molecular Weight |
252.69 g/mol |
IUPAC Name |
3-fluoro-4-propan-2-yloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO3S/c1-6(2)14-9-4-3-7(5-8(9)11)15(10,12)13/h3-6H,1-2H3 |
InChI Key |
FKNCJYJJXNAJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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